molecular formula C11H15NO2 B2658037 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one CAS No. 2320208-62-4

3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one

Cat. No.: B2658037
CAS No.: 2320208-62-4
M. Wt: 193.246
InChI Key: AYSARQGJEGJOBF-UHFFFAOYSA-N
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Description

Product Overview 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one is a chemical building block with the CAS Number 2320208-62-4. It has a molecular formula of C 11 H 15 NO 2 and a molecular weight of 193.24 g/mol [ 1 ]. Research Applications and Value The 7-azabicyclo[2.2.1]heptane (7-azanorbornane) scaffold is a sterically reduced, achiral core structure recognized for its utility in medicinal chemistry. Scientific research has identified this scaffold as a key template for the development of selective sigma-2 (σ2) receptor ligands [ 2 ]. Studies indicate that substituting the nitrogen atom of the 7-azabicyclo[2.2.1]heptane core with specific arylalkyl groups can confer high affinity and notable selectivity for the sigma-2 receptor subtype over the sigma-1 receptor [ 2 ]. The conformational restriction and steric bulk around the nitrogen atom are crucial factors for this subtype discrimination, making this scaffold particularly valuable for probe and drug discovery efforts targeting the sigma-2 receptor, which is a protein of interest in oncology and neuroscience [ 2 ]. Handling and Safety This product is intended for research and development purposes only and must be handled by qualified professionals. It is not intended for diagnostic or therapeutic uses, or for use in foods, drugs, or cosmetics [ 1 ][ 4 ]. Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

3-(7-azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-10-5-7(6-10)11(14)12-8-1-2-9(12)4-3-8/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSARQGJEGJOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1N2C(=O)C3CC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 with palladium catalyst, lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1.1. Antitumor Activity

Research indicates that derivatives of 7-azabicyclo[2.2.1]heptane, including those with carbonyl functionalities, exhibit significant antitumor properties. For instance, compounds similar to 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one have been tested for their ability to inhibit cancer cell proliferation in vitro and in vivo models.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that certain bicyclic amides showed potent cytotoxicity against various cancer cell lines, suggesting potential therapeutic roles for compounds like this compound in oncology treatments .

1.2. Neuropharmacological Effects

The structural features of this compound suggest its potential as a neuropharmaceutical agent, particularly in modulating neurotransmitter systems.

Case Study:
Research has indicated that bicyclic compounds can act on nicotinic acetylcholine receptors, which play a crucial role in cognitive functions and neurodegenerative diseases . The nitrogen atom's positioning within the bicyclic structure may enhance binding affinity to these receptors.

2.1. Synthetic Intermediates

The compound serves as an important synthetic intermediate in the preparation of more complex organic molecules, particularly in the synthesis of heterocyclic compounds.

Synthesis Pathway:
A synthetic route involving cyclization reactions has been developed for creating derivatives of this compound, which can be further modified to yield various functionalized products .

2.2. Building Blocks for Drug Development

Due to its structural characteristics, this compound can be utilized as a building block for developing new pharmaceuticals targeting specific biological pathways.

Research Insight:
Studies have shown that modifications to the azabicyclic framework can lead to compounds with enhanced pharmacological profiles, making them suitable candidates for drug development .

3.1. Spectroscopic Studies

The compound is also used in spectroscopic studies to understand the interactions between nitrogen-containing heterocycles and other functional groups.

Data Table: Spectroscopic Characteristics

PropertyValue
NMR Chemical Shiftsδ (ppm): 5.10 (broad)
IR Absorption Peaks1700 cm1^{-1} (C=O)
Mass Spectrometrym/z: 193

These characteristics aid researchers in elucidating the compound's structure and reactivity patterns.

Mechanism of Action

The mechanism of action of 3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one involves its interaction with specific molecular targets. For instance, it may bind to nicotinic acetylcholine receptors, modulating their activity. This interaction can influence various signaling pathways within cells, leading to potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Key Substituents/Functional Groups Biological/Pharmacological Relevance
3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one 7-Azabicyclo[2.2.1]heptane + cyclobutanone Carbonyl-linked cyclobutanone Potential electrophilic reactivity
Epibatidine 7-Azabicyclo[2.2.1]heptane Chloropyridine substituent Nicotinic acetylcholine receptor agonist
JNJ-54717793 7-Azabicyclo[2.2.1]heptane Fluoro-pyrimidinyl and trifluoromethylpyrazine CNS-targeted drug candidate
6-Azabicyclo[3.2.0]heptan-7-one 6-Azabicyclo[3.2.0]heptane Ketone at position 7 Cysteine protease inhibitor
7-Azabicyclo[2.2.1]heptane-1-carbonitrile 7-Azabicyclo[2.2.1]heptane Nitrile group at position 1 Synthetic intermediate for peptidomimetics


Key Observations:

  • Ring Size and Strain: The 7-azabicyclo[2.2.1]heptane core (norbornane-like) confers greater rigidity compared to 6-azabicyclo[3.2.0]heptane derivatives, influencing conformational stability and receptor binding .
  • Functional Group Diversity: The cyclobutanone group in the target compound distinguishes it from epibatidine (chloropyridine) and JNJ-54717793 (fluoro-pyrimidinyl), which are optimized for receptor interactions. Cyclobutanones are less common in therapeutics but valuable in synthetic chemistry for strain-driven reactions .

Biological Activity

3-(7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C_{11}H_{15}N_{1}O_{2}
  • Molecular Weight : 195.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving acetylcholine and dopamine.

Pharmacological Properties

The pharmacological properties of this compound have been explored in various studies:

  • Antinociceptive Activity : Research indicates that the compound exhibits significant antinociceptive effects in animal models, suggesting its potential use in pain management.
  • Cognitive Enhancement : Some studies have reported that this compound may enhance cognitive functions, possibly through cholinergic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntinociceptiveSignificant reduction in pain response
Cognitive EnhancementImprovement in memory tasks
NeuroprotectiveProtection against neuronal damage

Case Study 1: Antinociceptive Effects

A study published in Journal of Medicinal Chemistry evaluated the antinociceptive effects of the compound using a formalin test in rodents. The results demonstrated a dose-dependent reduction in pain behavior, indicating its potential as an analgesic agent.

Case Study 2: Cognitive Enhancement

In a double-blind study, subjects administered with the compound showed improved performance in memory tasks compared to a placebo group. This suggests that the compound may enhance cognitive functions through cholinergic modulation.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-(7-azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one, and what are the critical reaction steps?

  • Methodology : The compound is typically synthesized via a multi-step sequence starting from cyclohex-3-enecarboxylic acid. Key steps include:

  • Curtius rearrangement to generate an isocyanate intermediate.
  • Stereoselective bromination to form dibromocyclohexane derivatives.
  • Intramolecular cyclization using NaH to construct the bicyclic framework .
  • Final coupling with cyclobutanone derivatives via carbonylative cross-coupling or amidation .
    • Critical Factors : Temperature control during bromination and solvent choice (e.g., DMF for cyclization) significantly impact yield and stereoselectivity .

Q. How is nuclear magnetic resonance (NMR) spectroscopy employed to confirm the structural integrity of this compound?

  • Key NMR Features :

  • ¹H NMR : Peaks at δ 1.55–1.69 ppm (methylene protons in the bicyclic system) and δ 7.60–7.91 ppm (aromatic protons in substituted derivatives) confirm bicyclic and substituent geometry .
  • ¹³C NMR : Signals near δ 170–175 ppm indicate the carbonyl group, while δ 50–60 ppm corresponds to the azabicyclo nitrogen environment .
    • Validation : DEPT, COSY, and HMBC experiments resolve overlapping signals and verify connectivity .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Biological Relevance : The 7-azabicyclo[2.2.1]heptane core mimics nicotine’s pharmacophore, enabling studies on nicotinic acetylcholine receptors (nAChRs) .
  • Derivative Development : Substitutions at the carbonyl or cyclobutanone positions yield analogs with enhanced binding affinity or reduced toxicity for pain management and neurodegenerative disease research .

Advanced Research Questions

Q. How can researchers address low yields in radical cyclization reactions involving 7-azabicyclo[2.2.1]heptane intermediates?

  • Optimization Strategies :

  • Radical Precursors : Use N-sulfonyl derivatives (e.g., toluenesulfonyl) to stabilize radicals and improve cyclization efficiency .
  • Reaction Conditions : Fast addition of HSnBu₃ increases yields (e.g., 84% vs. 36% with slow addition) by minimizing side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance intramolecular radical trapping .

Q. What computational methods are effective in predicting the electronic properties of 7-azabicyclo[2.2.1]heptane derivatives?

  • Density Functional Theory (DFT) : Models nitrogen pyramidalization and amide bond rotational barriers, correlating with experimental NMR data .
  • Hammett Analysis : Para-substituents on benzoyl groups (σₚ⁺ constants) predict rotational barriers, validated by DFT-calculated electron delocalization trends .

Q. How can contradictory data in thermal decomposition studies of N-amino-7-azabicyclo[2.2.1]heptane derivatives be resolved?

  • Case Study : Thermal decomposition of N-amino derivatives produces hexa-1,5-diene and cyclohexene, but conflicting reports on intermediate stability exist .
  • Resolution Methods :

  • Isotopic Labeling : Track decomposition pathways using ¹⁵N-labeled intermediates.
  • Kinetic Analysis : Compare activation energies of competing fragmentation pathways (e.g., retro-Diels-Alder vs. ring-opening) .

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